(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate
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Overview
Description
(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate is a synthetic organic compound known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its complex structure, which includes a phenoxyphenyl group, a dibromo-dichloroethyl group, and a dimethylcyclopropane carboxylate group. Its unique structure contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate involves multiple steps, starting with the preparation of the intermediate compounds. The initial step typically involves the reaction of 3-phenoxybenzyl alcohol with a suitable halogenating agent to form the corresponding halide. This intermediate is then reacted with (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems and real-time monitoring helps in optimizing the production process, reducing waste, and ensuring the safety of the operation.
Chemical Reactions Analysis
Types of Reactions
(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, sodium cyanide in dimethyl sulfoxide, primary amines in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, cyanated, or aminated derivatives.
Scientific Research Applications
(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. The exact molecular pathways involved in its action are still under investigation, but it is believed to interfere with key metabolic processes within the target cells.
Comparison with Similar Compounds
Similar Compounds
- (3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate
- (3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromoethyl]-2,2-dimethylcyclopropane-1-carboxylate
- (3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate
Uniqueness
The uniqueness of (3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the dibromo-dichloroethyl group enhances its reactivity and potential for diverse chemical transformations. Additionally, the cyclopropane ring contributes to its stability and rigidity, making it a valuable compound for various applications.
Properties
CAS No. |
66841-70-1 |
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Molecular Formula |
C21H20Br2Cl2O3 |
Molecular Weight |
551.1 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl (1R)-3-[(1R)-1,2-dibromo-2,2-dichloroethyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Br2Cl2O3/c1-20(2)16(18(22)21(23,24)25)17(20)19(26)27-12-13-7-6-10-15(11-13)28-14-8-4-3-5-9-14/h3-11,16-18H,12H2,1-2H3/t16?,17-,18+/m0/s1 |
InChI Key |
FZJLQMVKWOMGPV-UQJFVLDMSA-N |
Isomeric SMILES |
CC1([C@@H](C1[C@H](C(Cl)(Cl)Br)Br)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C(C(Cl)(Cl)Br)Br)C |
Origin of Product |
United States |
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